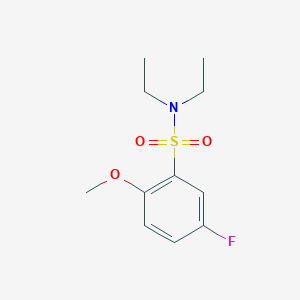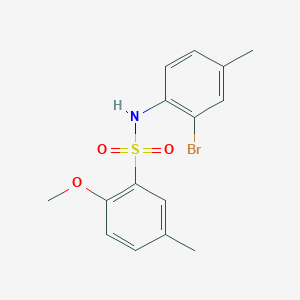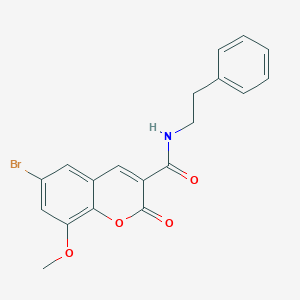
2-Methyl-4-quinolinyl 3,4-dichloro-2-methoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-quinolinyl 3,4-dichloro-2-methoxybenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MQDCMBS and is synthesized through a specific method that involves the reaction of 2-methyl-4-quinoline with 3,4-dichloro-2-methoxybenzenesulfonyl chloride.
Aplicaciones Científicas De Investigación
MQDCMBS has been extensively studied for its potential applications in various fields. One of the most promising applications of MQDCMBS is in the field of cancer research. Studies have shown that MQDCMBS exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new anti-cancer drugs.
In addition to its anti-cancer properties, MQDCMBS has also been studied for its potential applications in the field of neuroscience. Studies have shown that the compound exhibits neuroprotective effects and can protect neurons from oxidative stress-induced damage. This makes MQDCMBS a potential candidate for the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of MQDCMBS is not fully understood, but studies have suggested that the compound exerts its effects through multiple pathways. One of the main pathways through which MQDCMBS exerts its anti-cancer effects is by inducing cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
In terms of its neuroprotective effects, studies have suggested that MQDCMBS exerts its effects by scavenging free radicals and reducing oxidative stress in neurons. The compound has also been shown to increase the expression of certain proteins that are involved in neuronal survival.
Biochemical and Physiological Effects:
Studies have shown that MQDCMBS exhibits potent anti-cancer and neuroprotective effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also protecting neurons from oxidative stress-induced damage. In addition to its anti-cancer and neuroprotective effects, MQDCMBS has also been shown to exhibit anti-inflammatory and anti-angiogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MQDCMBS in lab experiments is its well-established synthesis method, which allows for the production of the compound in high yields. In addition, the compound has been extensively studied and its anti-cancer and neuroprotective properties have been well-documented.
However, there are also some limitations associated with using MQDCMBS in lab experiments. One of the main limitations is that the compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, the compound may exhibit off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on MQDCMBS. One of the main areas of research is the development of new anti-cancer drugs based on the structure of MQDCMBS. Researchers are also exploring the potential of MQDCMBS as a neuroprotective agent for the treatment of neurodegenerative diseases. In addition, studies are underway to investigate the potential of MQDCMBS as an anti-inflammatory and anti-angiogenic agent.
Conclusion:
MQDCMBS is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a specific method and has been extensively studied for its anti-cancer and neuroprotective properties. While there are some limitations associated with using MQDCMBS in lab experiments, the compound has several advantages, including its well-established synthesis method and documented properties. Future research on MQDCMBS is focused on the development of new drugs for the treatment of cancer and neurodegenerative diseases, as well as investigating its potential as an anti-inflammatory and anti-angiogenic agent.
Métodos De Síntesis
MQDCMBS is synthesized through the reaction of 2-methyl-4-quinoline with 3,4-dichloro-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified through column chromatography. The synthesis method for MQDCMBS is well-established and has been used in various studies to produce the compound in high yields.
Propiedades
Nombre del producto |
2-Methyl-4-quinolinyl 3,4-dichloro-2-methoxybenzenesulfonate |
|---|---|
Fórmula molecular |
C17H13Cl2NO4S |
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
(2-methylquinolin-4-yl) 3,4-dichloro-2-methoxybenzenesulfonate |
InChI |
InChI=1S/C17H13Cl2NO4S/c1-10-9-14(11-5-3-4-6-13(11)20-10)24-25(21,22)15-8-7-12(18)16(19)17(15)23-2/h3-9H,1-2H3 |
Clave InChI |
RCQNSWHAGGQNFP-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)OS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)OS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B288614.png)


![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)

![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)




